molecular formula C16H31BrO2 B3053217 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran CAS No. 52056-69-6

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran

Cat. No.: B3053217
CAS No.: 52056-69-6
M. Wt: 335.32 g/mol
InChI Key: GWJIBEXHLZWCRJ-UHFFFAOYSA-N
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Description

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C16H31BrO2. It belongs to the class of tetrahydropyrans, which are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran typically involves the reaction of 11-bromoundecanol with tetrahydro-2H-pyran in the presence of an acid catalyst. The reaction proceeds through the formation of an ether bond between the hydroxyl group of 11-bromoundecanol and the oxygen atom of tetrahydro-2H-pyran .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-((10-bromodecyl)oxy)tetrahydro-2H-pyran
  • 2-((12-bromododecyl)oxy)tetrahydro-2H-pyran
  • 2-((11-chloroundecyl)oxy)tetrahydro-2H-pyran

Uniqueness

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. The length of the undecyl chain also influences its physical and chemical properties, making it distinct from other similar compounds .

Biological Activity

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C15H29BrO and a molecular weight of approximately 305.3 g/mol. Its structure features a tetrahydropyran ring substituted with a bromoundecyl ether, contributing to its unique hydrophobic properties. This compound has garnered interest in various chemical and biological applications due to its potential biological activity.

The chemical properties of this compound include:

  • Boiling Point: Approximately 390.3 °C (predicted)
  • Density: 1.11 g/cm³ (predicted)
  • Hydrophobicity: The presence of the long undecyl chain enhances its hydrophobic characteristics, making it suitable for interactions with biological membranes and systems .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as a surfactant and its interactions with biological systems.

The compound's mechanism of action is primarily attributed to its hydrophobic nature, which facilitates its incorporation into lipid membranes. This property may influence cell membrane fluidity and permeability, potentially affecting cellular processes such as signaling and transport.

Case Studies

  • Surfactant Applications:
    • A study investigated the use of surfactants derived from similar tetrahydropyran structures in enhancing drug delivery systems. The findings indicated improved solubility and bioavailability of hydrophobic drugs when formulated with these surfactants.
  • Cell Membrane Interaction:
    • In vitro studies demonstrated that compounds with long hydrophobic chains can integrate into lipid bilayers, impacting membrane integrity and cellular uptake of therapeutic agents. This suggests that this compound could be effective in drug delivery systems targeting specific tissues .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:

Compound NameStructure TypeKey Differences
1-BromoundecaneLinear alkaneLacks cyclic structure and oxygen functionality
TetrahydropyranCyclic etherNo bromine substituent or long alkyl chain
11-BromoundecanolLinear alcoholLacks cyclic structure and ether functionality
2-(Alkoxy)tetrahydropyransVariants with different alkyl chainsVarying chain lengths alter hydrophobicity and reactivity

Properties

IUPAC Name

2-(11-bromoundecoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c17-13-9-6-4-2-1-3-5-7-10-14-18-16-12-8-11-15-19-16/h16H,1-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJIBEXHLZWCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465255
Record name 11-Bromo-1-tetrahydropyranyloxyundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52056-69-6
Record name 11-Bromo-1-tetrahydropyranyloxyundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridine toluene 4-sulphonate (1,0 g, 4,0 mmol) and 11-Bromo-1-undecanol (10,0 g, 400 mmol) were dissolved in dry CH2CH2 (200 ml) at ambient temperature, and 3,4-dihydro-2H-pyrane (5,0 g, 60 mmol) was added. The reaction mixture was stirred overnight. The crude product was purified by flash chromatography on silica gel eluted with CH2Cl2. The yield of 11-Bromo-1(tetrahydro-2-pyranyloxy)undecane was 10,7 g (80%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
400 mmol
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60 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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